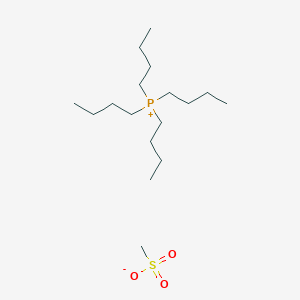

Tetrabutylphosphonium methanesulfonate

Description

The exact mass of the compound Tetrabutylphosphonium methanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutylphosphonium methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylphosphonium methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methanesulfonate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQCNXSPLHDLED-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584998 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98342-59-7 | |

| Record name | Tetrabutylphosphanium methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylphosphonium methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylphosphonium Methanesulfonate: A Comprehensive Technical Guide for Advanced Applications

Introduction: Beyond the Beaker – Understanding a Versatile Ionic Liquid

Tetrabutylphosphonium methanesulfonate, often abbreviated as [TBP][OMs], is a quaternary phosphonium salt that exists as an ionic liquid. Comprising a bulky, symmetric tetrabutylphosphonium cation and a non-coordinating methanesulfonate anion, this compound has garnered significant interest across diverse scientific disciplines. Its unique combination of properties, including high thermal stability, low volatility, and excellent solvation capabilities, distinguishes it from many conventional organic salts and even other ionic liquids.[1] This guide provides an in-depth exploration of the core properties, synthesis, and multifaceted applications of tetrabutylphosphonium methanesulfonate, offering field-proven insights and detailed methodologies for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties: A Quantitative Overview

The utility of tetrabutylphosphonium methanesulfonate in various applications is fundamentally dictated by its physical and chemical characteristics. A summary of these key properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₉O₃PS | [2] |

| Molecular Weight | 354.53 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 59-62 °C | [1] |

| Solubility | High solubility in water. Soluble in methanol and other polar organic solvents.[1] | [1] |

| Thermal Stability | Decomposes at temperatures above 300°C. | [1] |

Synthesis and Purification: From Precursors to High-Purity Product

The primary and most common route for synthesizing tetrabutylphosphonium methanesulfonate is a two-step process.[1] This method is favored for its high yield and the relative ease of purification of the final product.

Synthesis Pathway

Caption: Synthesis of Tetrabutylphosphonium Methanesulfonate.

Experimental Protocol: Synthesis

Step 1: Synthesis of Tetrabutylphosphonium Bromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tributylphosphine and 1-bromobutane. The reaction is typically performed neat or with a minimal amount of a high-boiling, inert solvent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-120°C.[1] Maintain this temperature with vigorous stirring for 10-15 hours to ensure the reaction goes to completion.[1] The reaction proceeds via an SN2 mechanism, where the phosphorus atom of tributylphosphine acts as a nucleophile, attacking the primary carbon of 1-bromobutane.[1]

-

Work-up: After the reaction period, allow the mixture to cool to room temperature. The product, tetrabutylphosphonium bromide, will often solidify upon cooling. The crude product can be washed with a non-polar solvent like hexane to remove any unreacted starting materials.

Step 2: Anion Exchange to Tetrabutylphosphonium Methanesulfonate

-

Reaction Setup: Dissolve the crude tetrabutylphosphonium bromide in a suitable solvent, such as methanol. In a separate vessel, prepare an equimolar solution of methanesulfonic acid.

-

Reaction Conditions: Slowly add the methanesulfonic acid solution to the tetrabutylphosphonium bromide solution with stirring. The anion exchange reaction is typically rapid and occurs at room temperature.

-

Work-up and Purification:

-

The primary impurity at this stage is the bromide salt. Due to the high water solubility of tetrabutylphosphonium methanesulfonate, an effective purification strategy involves liquid-liquid extraction.[1]

-

Dissolve the crude product in dichloromethane. Wash the organic layer multiple times with distilled water to remove the inorganic bromide impurities.[1] The efficiency of the bromide removal can be monitored using a qualitative test with silver nitrate.

-

After the aqueous washes, dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

For achieving high purity, the resulting solid can be recrystallized from a suitable solvent system, such as methanol/ether.[1]

-

Finally, dry the purified tetrabutylphosphonium methanesulfonate under vacuum at a slightly elevated temperature (e.g., 40°C) for an extended period (e.g., 48 hours) to remove any residual solvents.[1]

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Applications in Scientific Research and Development

The unique properties of tetrabutylphosphonium methanesulfonate have led to its application in a variety of scientific and industrial fields.

Organic Synthesis: A Robust Phase-Transfer Catalyst

In biphasic organic reactions, where reactants are present in immiscible aqueous and organic phases, the reaction rate is often limited by the slow diffusion of reactants across the phase boundary. Phase-transfer catalysts (PTCs) are employed to shuttle one of the reactants (typically an anion) from the aqueous phase to the organic phase, thereby accelerating the reaction.[3] Tetrabutylphosphonium methanesulfonate, with its lipophilic cation, is an effective PTC.[1]

Mechanism of Phase-Transfer Catalysis

Caption: Mechanism of phase-transfer catalysis.

Experimental Protocol: Heck Reaction using [TBP][OMs]

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] The use of an ionic liquid like tetrabutylphosphonium methanesulfonate can be beneficial in these reactions.

-

Reaction Setup: To a microwave vial, add the aryl bromide (1 mmol), the alkene (1.2 mmol), palladium(II) acetate (2 mol%), and tetrabutylphosphonium methanesulfonate (10 mol%).

-

Solvent and Base: Add a suitable solvent such as ethanol and a base, for example, potassium carbonate (2 mmol).[5]

-

Reaction Conditions: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120-140°C for 10-30 minutes.[5] The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst and any inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Proteomics and Drug Development: Solubilizing Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and their tendency to aggregate in aqueous solutions.[1][6] The amphipathic nature of ionic liquids like tetrabutylphosphonium methanesulfonate can aid in the solubilization of these proteins, making them amenable to further analysis and use in drug screening assays.[1] The positively charged phosphonium headgroup can interact with negatively charged residues on the protein surface, while the butyl chains can interact with hydrophobic domains.

Workflow for Membrane Protein Solubilization

Caption: Workflow for membrane protein solubilization.

Experimental Protocol: Solubilization of Integral Membrane Proteins

-

Membrane Preparation: Isolate the cell membranes containing the protein of interest using standard cell fractionation techniques (e.g., differential centrifugation).[6]

-

Solubilization: Resuspend the membrane pellet in a buffer containing tetrabutylphosphonium methanesulfonate. The optimal concentration of the ionic liquid needs to be determined empirically but a starting point could be in the range of 1-5% (w/v). Incubate the mixture on ice with gentle agitation for 1-2 hours.[7]

-

Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized membrane fragments and aggregated proteins.[6]

-

Purification: The supernatant, containing the solubilized membrane proteins, can then be subjected to standard protein purification techniques such as affinity chromatography or size-exclusion chromatography. The purification buffers should contain a lower concentration of tetrabutylphosphonium methanesulfonate to maintain protein solubility.

-

Analysis: The purity and integrity of the solubilized protein can be assessed by SDS-PAGE and its activity can be determined using a relevant functional assay.

Electrochemistry: A Stable Electrolyte Component

The high thermal and electrochemical stability of tetrabutylphosphonium methanesulfonate makes it a promising candidate for use as a component in electrolytes for electrochemical devices, such as lithium-ion batteries.[8][9] Its non-volatile nature also enhances the safety of such devices.

Experimental Protocol: Preparation of an Ionic Liquid-Based Electrolyte

-

Component Preparation: In an inert atmosphere glovebox with low oxygen and water content, thoroughly dry all components: tetrabutylphosphonium methanesulfonate, a lithium salt (e.g., lithium bis(trifluoromethanesulfonyl)imide - LiTFSI), and any co-solvents (e.g., organic carbonates).

-

Mixing: In the glovebox, dissolve the desired amount of LiTFSI in tetrabutylphosphonium methanesulfonate. If a co-solvent is used, it can be added at this stage. Stir the mixture until a homogeneous solution is obtained.[9]

-

Cell Assembly: The prepared electrolyte can then be used to assemble a test cell (e.g., a coin cell) with appropriate electrodes (anode and cathode) and a separator for electrochemical characterization.

Drug Delivery: A Potential Excipient

The ability of tetrabutylphosphonium methanesulfonate to solubilize poorly water-soluble compounds has led to investigations into its use as an excipient in drug formulations.[10][11] By enhancing the solubility of active pharmaceutical ingredients (APIs), it has the potential to improve their bioavailability. Further research is ongoing to explore its use in various drug delivery systems, including nanoformulations.

Safety and Handling

Tetrabutylphosphonium methanesulfonate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Handling: Always handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

Tetrabutylphosphonium methanesulfonate is a versatile ionic liquid with a unique set of properties that make it a valuable tool in various scientific and industrial applications. Its high thermal stability, excellent solvation capabilities, and effectiveness as a phase-transfer catalyst have been demonstrated in organic synthesis, proteomics, and electrochemistry. As research continues, it is likely that new and innovative applications for this compound will be discovered, particularly in the fields of green chemistry, materials science, and pharmaceutical development. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable ionic liquid.

References

-

Cube Biotech. (2022). Membrane Protein Solubilization Protocol with Polymers. Retrieved from [Link]

-

MDPI. (2022). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. Retrieved from [Link]

-

Alonso, D. A., & Nájera, C. (n.d.). Transition-metal-catalyzed reactions for carbon—carbon and carbon—heteroatom bond formation have. Retrieved from [Link]

-

ResearchGate. (2025). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. Retrieved from [Link]

-

OperaChem. (2023). Phase transfer catalysis (PTC). Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra: (a) tetrabutylphosphonium 3-sulfopropyl methacrylate.... Retrieved from [Link]

-

Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

-

PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Drug Targeting, Drug Delivery, and Nanotechnology Applications: Therapeutic Significance in Cancer Treatment. Retrieved from [Link]

-

Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

- Google Patents. (n.d.). CN1847251A - Novel method for industrially producing tetrabutyl phosphonium bromide.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts. Retrieved from [Link]

-

ResearchGate. (2023). An ionic liquid-assisted sample preparation method for sensitive integral-membrane proteome analysis. Retrieved from [Link]

-

Websitem. (n.d.). Conformational analysis, vibrational and NMR spectroscopic study of the methanesulfonamide-N,N -. Retrieved from [Link]

-

ResearchGate. (n.d.). Formulations of nanoparticles in drug delivery. Retrieved from [Link]

-

CUNY Academic Works. (n.d.). "Design of Lithium-Based Battery Electrolyte Compositions for Extreme O" by Michael J. Keating. Retrieved from [Link]

-

Frontiers. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Retrieved from [Link]

-

NIH. (n.d.). A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes. Retrieved from [Link]

-

YouTube. (2015). Thermogravimetric Analysis (TGA) – Online Training Course. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). An Introduction to NMR-based Metabolomics and Statistical Data Analysis using MetaboAnalyst. Retrieved from [Link]

-

STM Journals. (2025). Advances In Nanoformulations For Targeted Drug Delivery Systems » TDD. Retrieved from [Link]

-

Preprints.org. (n.d.). Review of ultrasound mediated drug delivery for cancer treatment: updates from pre-clinical studies. Retrieved from [Link]

-

YouTube. (2019). Introduction to Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ACS Publications. (n.d.). Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics. Retrieved from [Link]

-

Dalal Institute. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

-

ResearchGate. (2025). LiBF4 Electrolyte for Lithium-Ion Battery: Preparation and Characterization. Retrieved from [Link]

-

Energy & Environmental Science (RSC Publishing). (n.d.). Lithium salts for advanced lithium batteries: Li–metal, Li–O2, and Li–S. Retrieved from [Link]

- Google Patents. (n.d.). CN105330696A - Synthetic method for butyltriphenylphosphonium bromide.

-

Creative Diagnostics. (n.d.). Membrane Proteins Extraction Protocol. Retrieved from [Link]

-

ELTRA. (n.d.). Thermogravimetric Analyzer: TGA Thermostep. Retrieved from [Link]

-

PMC - NIH. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN108336412B - A kind of lithium ion battery electrolyte and preparation method thereof ....

-

SpectraBase. (n.d.). Methanesulfonic acid (anhydrous). Retrieved from [Link]

-

National Toxicology Program (NTP). (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide.

Sources

- 1. Buy Tetrabutylphosphonium methanesulfonate | 98342-59-7 [smolecule.com]

- 2. Tetrabutylphosphonium methanesulfonate | C17H39O3PS | CID 16218642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries [mdpi.com]

- 9. CN108336412B - A kind of lithium ion battery electrolyte and preparation method thereof and lithium ion battery - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances In Nanoformulations For Targeted Drug Delivery Systems » TDD [journals.stmjournals.com]

An In-depth Technical Guide to the Synthesis of Tetrabutylphosphonium Methanesulfonate

Foreword for the Modern Researcher

In the ever-evolving landscape of chemical synthesis and materials science, ionic liquids (ILs) continue to emerge as compounds of significant interest. Their unique physicochemical properties, including low volatility, high thermal stability, and tunable solvency, have positioned them as critical components in a myriad of applications, from catalysis to energy storage and, increasingly, in pharmaceutical development.[1][2] Among these, Tetrabutylphosphonium methanesulfonate ([P(C₄H₉)₄][CH₃SO₃]) stands out for its favorable combination of a stable phosphonium cation and a weakly coordinating methanesulfonate anion.

This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of synthetic steps to provide a comprehensive understanding of the underlying principles, the rationale behind procedural choices, and the critical parameters that govern a successful synthesis. We will explore the primary synthetic pathways, delve into the nuances of purification and characterization, and provide actionable protocols grounded in established scientific literature. Our aim is to empower you not just to replicate a procedure, but to innovate and adapt these methods to your specific research needs.

Introduction to Tetrabutylphosphonium Methanesulfonate: A Molecule of Versatility

Tetrabutylphosphonium methanesulfonate is a quaternary phosphonium salt that exists as a crystalline solid at room temperature, with a melting point in the range of 59-62°C.[3] Its molecular structure, featuring a large, symmetric, and non-coordinating cation paired with a simple, stable anion, imparts a unique set of properties.[4] Phosphonium-based ILs are noted for their generally higher thermal and electrochemical stability compared to their nitrogen-based analogues.[5]

The methanesulfonate anion is derived from methanesulfonic acid, a strong, non-volatile, and non-oxidizing acid, which contributes to the overall stability of the resulting salt.[4] This inherent stability, coupled with its utility as a phase-transfer catalyst and a solvent in organic synthesis, makes Tetrabutylphosphonium methanesulfonate a valuable tool in the modern laboratory.[6]

Table 1: Physicochemical Properties of Tetrabutylphosphonium Methanesulfonate [3][4]

| Property | Value |

| CAS Number | 98342-59-7 |

| Molecular Formula | C₁₇H₃₉O₃PS |

| Molecular Weight | 354.53 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 59-62 °C |

| Solubility | Soluble in water and polar organic solvents |

Core Synthetic Strategies: A Comparative Overview

The synthesis of Tetrabutylphosphonium methanesulfonate can be approached through several strategic pathways. The choice of method often depends on the available starting materials, desired purity, scalability, and environmental considerations. This guide will focus on the two most prevalent and practical methodologies:

-

Two-Step Synthesis via Anion Exchange: A classic and robust method involving the initial synthesis of a tetrabutylphosphonium halide intermediate, followed by the exchange of the halide anion for methanesulfonate.

-

One-Step Acid-Base Neutralization: A more direct and atom-economical approach that involves the neutralization of tetrabutylphosphonium hydroxide with methanesulfonic acid.

Figure 1: Overview of the primary synthetic pathways for Tetrabutylphosphonium methanesulfonate.

Pathway 1: The Two-Step Anion Exchange Method

This widely employed method offers a high degree of control and typically results in a high-purity product. It is a two-stage process, each with its own set of critical parameters.

Step 1: Synthesis of Tetrabutylphosphonium Bromide - The Quaternization Reaction

The formation of the tetrabutylphosphonium cation is achieved through a classic Sₙ2 reaction, where the nucleophilic phosphorus atom of tributylphosphine attacks the electrophilic carbon of an n-butyl halide, typically 1-bromobutane.[6]

Mechanism: The lone pair of electrons on the phosphorus atom of tributylphosphine initiates a nucleophilic attack on the primary carbon of 1-bromobutane. This concerted reaction proceeds through a trigonal bipyramidal transition state, leading to the formation of the C-P bond and the displacement of the bromide ion.

Figure 2: Simplified mechanism of the quaternization reaction.

Experimental Protocol: Synthesis of Tetrabutylphosphonium Bromide

This protocol is a generalized procedure based on established methods for phosphonium salt synthesis.[7]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of tributylphosphine and 1-bromobutane. The reaction is often performed neat or in a high-boiling, non-polar solvent such as toluene or acetonitrile to facilitate temperature control.[3]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-120°C.[6] The reaction progress can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the tetralkylphosphonium signal. The reaction is typically complete within 10-15 hours.[6]

-

Isolation and Purification: After cooling to room temperature, the resulting product, if solid, can be isolated by filtration. If the product is an oil, the solvent (if used) is removed under reduced pressure. The crude product is often a viscous oil or a waxy solid. Purification can be achieved by washing with a non-polar solvent like hexane to remove unreacted starting materials, followed by drying under vacuum. For higher purity, recrystallization from a suitable solvent system such as ethyl acetate may be employed.[8]

Step 2: Anion Exchange - The Metathesis Reaction

The second step involves replacing the bromide anion with the desired methanesulfonate anion. This is typically achieved through a metathesis reaction, often using a sodium or silver salt of methanesulfonic acid. An alternative is the use of an anion exchange resin.[9][10]

Causality of Reagent Choice: The choice of the methanesulfonate source is critical. Sodium methanesulfonate is a cost-effective option, and the reaction is driven by the precipitation of sodium bromide in a suitable solvent. Silver methanesulfonate can also be used, with the precipitation of silver bromide providing a strong thermodynamic driving force for the reaction. Anion exchange resins offer a clean and efficient method for anion exchange, avoiding the introduction of inorganic salt byproducts into the reaction mixture.

Experimental Protocol: Anion Exchange

This is a representative protocol adaptable from general anion exchange procedures for ionic liquids.[11]

-

Dissolution: Dissolve the synthesized Tetrabutylphosphonium bromide in a suitable solvent. A mixture of water and an organic solvent like dichloromethane is often effective.

-

Anion Source Addition: Add an aqueous solution of a molar excess of sodium methanesulfonate to the solution of the phosphonium bromide.

-

Phase Separation and Extraction: Stir the biphasic mixture vigorously to facilitate the anion exchange. The Tetrabutylphosphonium methanesulfonate will preferentially partition into the organic layer, while the sodium bromide byproduct will remain in the aqueous layer. Separate the organic layer and wash it several times with deionized water to remove any residual bromide ions.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The resulting crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the final high-purity Tetrabutylphosphonium methanesulfonate.

Pathway 2: The One-Step Acid-Base Neutralization

This method is an elegant and environmentally benign approach, as the only byproduct is water.[6] It relies on the straightforward neutralization of a phosphonium hydroxide with methanesulfonic acid.

Mechanism: The hydroxide anion of tetrabutylphosphonium hydroxide acts as a strong base, readily abstracting the acidic proton from methanesulfonic acid. This exothermic reaction results in the formation of the desired ionic liquid and water.

Figure 3: The straightforward acid-base neutralization reaction.

Experimental Protocol: Acid-Base Neutralization

This protocol is based on the principles of acid-base chemistry and general procedures for ionic liquid synthesis.[1][6]

-

Reagent Preparation: Start with a commercially available aqueous solution of Tetrabutylphosphonium hydroxide (typically 40 wt. % in water).[12] In a flask equipped with a magnetic stirrer and placed in an ice bath to manage the exothermic nature of the reaction, add the Tetrabutylphosphonium hydroxide solution.

-

Slow Addition of Acid: Slowly add an equimolar amount of methanesulfonic acid dropwise to the stirred solution. Monitor the pH of the solution, aiming for a neutral pH (around 7).

-

Water Removal: Once the neutralization is complete, the water is removed under reduced pressure using a rotary evaporator.

-

Drying: The resulting product should be dried further under high vacuum to remove any residual water. The presence of water can significantly affect the physicochemical properties of the ionic liquid.

-

Purification: If necessary, the product can be recrystallized from an appropriate solvent to achieve higher purity.

Table 2: Comparison of Synthesis Pathways

| Feature | Two-Step Anion Exchange | One-Step Acid-Base Neutralization |

| Starting Materials | Tributylphosphine, 1-Bromobutane, Methanesulfonate source | Tetrabutylphosphonium hydroxide, Methanesulfonic acid |

| Byproducts | Halide salts (e.g., NaBr) | Water |

| Atom Economy | Lower | Higher |

| Procedure Complexity | More complex (two distinct steps) | Simpler (one step) |

| Purification Challenges | Removal of halide impurities | Thorough removal of water |

| Green Chemistry Aspect | Less favorable due to salt waste | More favorable |

Purification and Characterization: Ensuring Product Integrity

The purity of an ionic liquid is paramount to its performance. The presence of impurities, such as residual starting materials, solvents, or water, can significantly alter its properties.

Purification Techniques

-

Recrystallization: For solid ionic liquids like Tetrabutylphosphonium methanesulfonate, recrystallization is a powerful purification technique.[13] The choice of solvent is crucial; it should dissolve the ionic liquid at an elevated temperature but have low solubility at room temperature. Methanol has been reported as an effective solvent for this purpose.[6] The general procedure involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce crystallization. The pure crystals can then be isolated by filtration.

-

Solvent Extraction: As described in the anion exchange protocol, liquid-liquid extraction is effective for removing water-soluble impurities like inorganic salts.

-

Drying: Rigorous drying under high vacuum is essential to remove any traces of water, which can act as a significant impurity.

Characterization Methods

A combination of spectroscopic and analytical techniques is necessary to confirm the identity and purity of the synthesized Tetrabutylphosphonium methanesulfonate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the structural elucidation of organic compounds.[14]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl groups of the cation and the methyl group of the methanesulfonate anion.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of both the cation and the anion.

-

³¹P NMR: Phosphorus-31 NMR is particularly useful for phosphonium salts, showing a single peak characteristic of the tetralkylphosphonium cation.[15]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the S=O and S-O stretching frequencies of the methanesulfonate anion.

-

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and sulfur, which can be compared to the theoretical values to assess the purity of the compound.

Table 3: Expected NMR Data for Tetrabutylphosphonium Methanesulfonate

| Nucleus | Cation/Anion | Expected Chemical Shift (δ, ppm) |

| ¹H | Tetrabutylphosphonium (Cation) | ~0.95 (t, -CH₃), ~1.5 (m, -CH₂-), ~2.2 (m, P-CH₂-) |

| Methanesulfonate (Anion) | ~2.8 (s, CH₃-S) | |

| ¹³C | Tetrabutylphosphonium (Cation) | ~13.5 (-CH₃), ~23.5-24.5 (-CH₂-), ~18-20 (P-CH₂) |

| Methanesulfonate (Anion) | ~40 (CH₃-S) | |

| ³¹P | Tetrabutylphosphonium (Cation) | ~33-34 |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Safety and Handling Considerations

While ionic liquids are often touted for their low volatility, they are not without hazards. Tetrabutylphosphonium methanesulfonate is classified as a skin and eye irritant and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Research and Drug Development

The unique properties of Tetrabutylphosphonium methanesulfonate lend themselves to a variety of applications, particularly in the realm of organic synthesis and pharmaceutical sciences.

-

Phase-Transfer Catalysis: It can facilitate the reaction between reactants in immiscible phases, which is a common challenge in the synthesis of complex organic molecules.[16]

-

Solvent for Synthesis: Its ability to dissolve a wide range of organic and inorganic compounds makes it a useful medium for chemical reactions.[1]

-

Drug Delivery: The field of ionic liquids in drug delivery is an active area of research. The ability to tune the properties of ionic liquids offers potential for creating novel drug delivery systems with enhanced solubility and bioavailability of active pharmaceutical ingredients (APIs).[1]

Conclusion and Future Outlook

The synthesis of Tetrabutylphosphonium methanesulfonate is a well-defined process that can be accomplished through multiple reliable pathways. The choice between a two-step anion exchange and a one-step neutralization reaction will depend on the specific needs and resources of the laboratory. By understanding the fundamental principles behind these synthetic strategies and adhering to rigorous purification and characterization protocols, researchers can confidently produce high-purity material for their investigations.

As the demand for "green" and more efficient chemical processes continues to grow, the development and application of ionic liquids like Tetrabutylphosphonium methanesulfonate are poised to play an increasingly important role. Further research into their applications, particularly in the pharmaceutical industry, will undoubtedly unlock new possibilities for this versatile class of compounds.

References

-

PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved from [Link]

-

ResearchGate. (2018). Anion exchange membranes by bromination of tetramethylbiphenol-based poly(sulfone)s. Retrieved from [Link]

-

ResearchGate. (2020). Applications of phosphonium-based ionic liquids in chemical processes. Retrieved from [Link]

-

Science and Technology of Advanced Materials. (2019). Influence of the anionic structure and central atom of a cation on the properties of LCST-type draw solutes for forward osmosis. Retrieved from [Link]

-

ResearchGate. (2016). Can anybody tell me the best way for the synthesis of tetrabutyl phosphonium chloride from tetra butyl phosphonium hydroxide?. Retrieved from [Link]

-

National Institutes of Health. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Institutes of Health. (2014). Thermophysical properties of phosphonium-based ionic liquids. Retrieved from [Link]

-

Polymer Chemistry. (2018). Anion exchange membranes by bromination of tetramethylbiphenol-based poly(sulfone)s. Retrieved from [Link]

-

ResearchGate. (2002). Industrial Preparation of Phosphonium Ionic Liquids. Retrieved from [Link]

-

CORE. (2014). N‑Substituted 2‑Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C−C and C−N Cross-Couplings. Retrieved from [Link]

-

MDPI. (2022). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Retrieved from [Link]

-

Scribd. (n.d.). Neutralization Reaction. Retrieved from [Link]

-

ACS Publications. (2020). Exploring the Physicochemical Properties and Electrochemical Behavior of Phosphonium-Based Ionic Liquids as Additives in Carbonate Electrolytes for Lithium-Ion Batteries. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

MDPI. (2019). Hydroxide and Hydrophobic Tetrabutylammonium Ions at the Hydrophobe–Water Interface. Retrieved from [Link]

-

ResearchGate. (2021). Thermophysical properties of phosphonium-based ionic liquids. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Method for preparing tetrabutyl ammonium bromide. Retrieved from [Link]

-

Frontiers. (2022). Microscopic Insights Into the Formation of Methanesulfonic Acid–Methylamine–Ammonia Particles Under Acid-Rich Conditions. Retrieved from [Link]

-

National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. TETRABUTYLAMMONIUM METHANESULFONATE synthesis - chemicalbook [chemicalbook.com]

- 3. 甲磺酸四丁基磷 ≥98.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tetrabutylphosphonium methanesulfonate | C17H39O3PS | CID 16218642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Thermophysical properties of phosphonium-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Tetrabutylphosphonium methanesulfonate | 98342-59-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. wzukusers.storage.googleapis.com [wzukusers.storage.googleapis.com]

- 9. arpnjournals.org [arpnjournals.org]

- 10. Anion exchange membranes by bromination of tetramethylbiphenol-based poly(sulfone)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Influence of the anionic structure and central atom of a cation on the properties of LCST-type draw solutes for forward osmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

- 14. rsc.org [rsc.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. scispace.com [scispace.com]

An In-depth Technical Guide to the Chemical Structure of Tetrabutylphosphonium Methanesulfonate

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of tetrabutylphosphonium methanesulfonate ([P(C₄H₉)₄]⁺[CH₃SO₃]⁻). Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuanced structural details, spectroscopic signature, and synthesis of this versatile ionic liquid. By integrating experimental data with established chemical principles, this guide offers a holistic understanding of the compound's properties and its functional implications in various scientific applications.

Introduction

Tetrabutylphosphonium methanesulfonate is an ionic liquid composed of a tetrabutylphosphonium cation and a methanesulfonate anion.[1] Its unique combination of high thermal stability, low volatility, and excellent solvation properties makes it a compound of significant interest in diverse fields such as organic synthesis, catalysis, electrochemistry, and proteomics.[1] Unlike many conventional organic salts, its stability and tunable properties offer a greener alternative for various chemical processes. This guide will provide a detailed exploration of its chemical structure, from the atomic arrangement of its constituent ions to its macroscopic physicochemical properties.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical compound is paramount for scientific discourse and reproducibility. The following table summarizes the key identifiers for tetrabutylphosphonium methanesulfonate.

| Identifier | Value | Source |

| IUPAC Name | tetrabutylphosphanium;methanesulfonate | [1][2] |

| CAS Number | 98342-59-7 | [1] |

| Molecular Formula | C₁₇H₃₉O₃PS | [1][2] |

| Molecular Weight | 354.53 g/mol | [1] |

| SMILES | CCCC(CCCC)CCCC.CS(=O)(=O)[O-] | [1][2] |

| InChI | InChI=1S/C16H36P.CH4O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | [1][2] |

Elucidation of the Chemical Structure

The chemical structure of tetrabutylphosphonium methanesulfonate is best understood by examining its constituent ions: the tetrabutylphosphonium cation and the methanesulfonate anion. At ambient temperatures, this compound exists as a crystalline solid, indicating a well-ordered ionic crystal lattice.[1]

The Tetrabutylphosphonium Cation: [P(C₄H₉)₄]⁺

The tetrabutylphosphonium cation features a central phosphorus atom bonded to four butyl groups. This quaternary phosphonium structure imparts a permanent positive charge.

Caption: Ball-and-stick model of the tetrabutylphosphonium cation.

The phosphorus atom is sp³ hybridized, resulting in a tetrahedral geometry with the four butyl chains extending outwards. The bulky and hydrophobic nature of the butyl groups contributes significantly to the compound's solubility in organic solvents.[3]

The Methanesulfonate Anion: [CH₃SO₃]⁻

The methanesulfonate anion, often abbreviated as mesylate, is the conjugate base of the strong methanesulfonic acid.

Caption: Structure of the methanesulfonate anion.

The central sulfur atom is bonded to three oxygen atoms and one methyl group. The negative charge is delocalized across the three oxygen atoms through resonance, which contributes to the stability of the anion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the tetrabutylphosphonium cation. The methyl protons (CH₃) of the butyl groups typically appear as a triplet around 0.95 ppm, while the methylene protons (CH₂) adjacent to the phosphorus atom are observed further downfield.

-

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for the four chemically non-equivalent carbon atoms of the butyl chains and the methyl carbon of the methanesulfonate anion.

-

³¹P NMR: Phosphorus-31 NMR is a powerful tool for characterizing phosphonium salts. A single resonance peak is expected for the tetrabutylphosphonium cation, and its chemical shift provides information about the electronic environment of the phosphorus atom. Quaternization of a phosphine to a phosphonium salt generally leads to an increase in the ³¹P chemical shift.[4]

Infrared (IR) Spectroscopy

The IR spectrum of tetrabutylphosphonium methanesulfonate will exhibit characteristic absorption bands for both the cation and the anion.

-

Tetrabutylphosphonium Cation: C-H stretching vibrations of the butyl groups are expected in the 2850-2960 cm⁻¹ region.

-

Methanesulfonate Anion: The sulfonate group gives rise to strong asymmetric and symmetric S=O stretching bands, typically observed around 1200-1250 cm⁻¹ and 1050-1070 cm⁻¹, respectively. A C-S stretching vibration is also expected.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for the analysis of ionic liquids. The mass spectrum would show a prominent peak for the intact tetrabutylphosphonium cation at m/z 259.28. Fragmentation of the cation can occur through the loss of butene (C₄H₈), leading to the formation of a tributylphosphonium ion.

Synthesis of Tetrabutylphosphonium Methanesulfonate

The synthesis of tetrabutylphosphonium methanesulfonate is typically achieved through a two-step process. This synthetic pathway is a self-validating system, where the successful formation of the intermediate and final product can be monitored and confirmed at each stage.

Caption: Two-step synthesis of tetrabutylphosphonium methanesulfonate.

Experimental Protocol

Step 1: Synthesis of Tetrabutylphosphonium Bromide

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tributylphosphine and a slight molar excess of 1-bromobutane.

-

Heat the reaction mixture to 100-120 °C with continuous stirring for 10-15 hours.[1] The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the tributylphosphine signal and the appearance of the tetrabutylphosphonium bromide signal.

-

After the reaction is complete, allow the mixture to cool to room temperature. The product, tetrabutylphosphonium bromide, is typically a solid and can be purified by recrystallization.

Step 2: Synthesis of Tetrabutylphosphonium Methanesulfonate (Anion Exchange)

-

Dissolve the purified tetrabutylphosphonium bromide in a suitable organic solvent, such as benzene.

-

Add an equimolar amount of methanesulfonic acid to the solution.

-

Heat the mixture to approximately 80 °C and stir for several hours.[3]

-

The resulting tetrabutylphosphonium methanesulfonate can be isolated by removing the solvent under reduced pressure.

-

Purification can be achieved by washing with a solvent in which the product is insoluble to remove any remaining starting materials or byproducts, followed by drying under vacuum.

Alternative synthetic routes include the neutralization reaction of tetrabutylphosphonium hydroxide with methanesulfonic acid, or an ion exchange reaction between tetrabutylphosphonium chloride and sodium methanesulfonate.[1]

Physicochemical Properties

The unique chemical structure of tetrabutylphosphonium methanesulfonate gives rise to a set of valuable physicochemical properties.

| Property | Value | Notes |

| Melting Point | 59-62 °C | [1] Transitions from a crystalline solid to an ionic liquid.[1] |

| Thermal Stability | High | Phosphonium-based ionic liquids generally exhibit higher thermal stability compared to their ammonium counterparts.[5][6] |

| Viscosity | High at ambient temperature, decreases with increasing temperature | [3] This behavior is typical for ionic liquids.[3] |

| Solubility | Soluble in water and various organic solvents like alcohols and benzene derivatives. | [3] The bulky, nonpolar cation enhances organic solvent solubility. |

Applications in Research and Development

The distinct structural features and properties of tetrabutylphosphonium methanesulfonate make it a valuable tool in several scientific domains.

-

Phase-Transfer Catalysis: The amphiphilic nature of the tetrabutylphosphonium cation allows it to facilitate reactions between reactants in immiscible phases (e.g., organic and aqueous), enhancing reaction rates and yields.[1]

-

Ionic Liquid Media: Its wide liquid range, thermal stability, and low vapor pressure make it an excellent solvent for a variety of chemical reactions, offering a safer and more environmentally friendly alternative to volatile organic solvents.

-

Proteomics: The positively charged phosphonium group can interact with negatively charged biomolecules, aiding in the extraction and solubilization of proteins, including challenging membrane proteins.[1]

-

Electrochemistry: Its ionic nature and conductivity make it a suitable component for electrolytes in various electrochemical applications.[1]

Safety and Handling

Tetrabutylphosphonium methanesulfonate is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed examination of the chemical structure of tetrabutylphosphonium methanesulfonate. Through an analysis of its constituent ions, spectroscopic signatures, and synthetic pathways, a comprehensive understanding of this important ionic liquid has been established. The interplay between its molecular structure and its macroscopic properties underpins its utility in a wide range of scientific applications. The information presented herein serves as a valuable resource for researchers and professionals seeking to leverage the unique characteristics of this compound in their work.

References

-

PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Wang, H., et al. (2012). Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids.

- Fukumoto, K., et al. (2005). Effect of the anion on the physicochemical properties of phosphonium-based ionic liquids. Green Chemistry, 7(11), 808-816.

- Krannich, L. K., Kanjolia, R. K., & Watkins, C. L. (1987). 13C and 31P NMR studies of some aminophosphonium chlorides. Magnetic Resonance in Chemistry, 25(4), 320–324.

- Veith, H. M., et al. (1976). The collisional activation spectra of tetraalkyl phosphonium ions. Organic Mass Spectrometry, 11(6), 620-628.

- Parker, D. (1986). 31P-n.m.r. spectroscopy. Pergamon Press.

- Deng, Y., et al. (2017). Label-free quantitative proteomics analysis of human liver tissue by data-independent acquisition tandem mass spectrometry. Journal of Proteome Research, 16(2), 732-742.

- Tokuda, H., et al. (2004). Phosphonium-based ionic liquids as phase-transfer catalysts for Heck reactions. Tetrahedron Letters, 45(11), 2201-2204.

- Ye, C., et al. (2012). Task-specific ionic liquids for highly efficient CO2 capture from simulated flue gas. Green Chemistry, 14(3), 767-773.

- Domanska, U., & Marciniak, A. (2009). Physicochemical properties and activity coefficients at infinite dilution for organic solutes and water in the ionic liquid tetrabutylphosphonium methanesulfonate. The Journal of Chemical Thermodynamics, 41(5), 655-661.

- Mudring, A. V. (2016). Crystal engineering of and with ionic liquids. Crystals, 6(5), 53.

- Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of a new family of phosphonium-based ionic liquids.

Sources

- 1. Buy Tetrabutylphosphonium methanesulfonate | 98342-59-7 [smolecule.com]

- 2. Tetrabutylphosphonium methanesulfonate | C17H39O3PS | CID 16218642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and vibrational spectroscopy of methanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Section 1: Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to Tetrabutylphosphonium Methanesulfonate for Advanced Scientific Applications

This guide provides an in-depth exploration of tetrabutylphosphonium methanesulfonate, an ionic liquid with significant and expanding applications across multiple scientific disciplines. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data provision to offer a foundational understanding of its synthesis, mechanisms, and practical applications, grounded in established scientific principles.

Tetrabutylphosphonium methanesulfonate, often abbreviated as [TBP][OMs], is a quaternary phosphonium salt that exists as a crystalline solid at room temperature.[1] Its identity is defined by a unique combination of a bulky, symmetric tetrabutylphosphonium cation and a compact methanesulfonate anion. This structure confers properties characteristic of ionic liquids, such as high thermal stability and negligible vapor pressure.[2][3]

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 98342-59-7 | [2][4] |

| IUPAC Name | methanesulfonate;tetrabutylphosphanium | [2][4] |

| EC Number | 627-943-6 | [4] |

| Molecular Formula | C₁₇H₃₉O₃PS | [2][4] |

| PubChem CID | 16218642 | [4] |

| InChI Key | DSQCNXSPLHDLED-UHFFFAOYSA-M |[4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 354.53 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Melting Point | 59-62 °C | [1] |

| Key Features | High thermal stability, low volatility, excellent solvation properties |[2] |

Section 2: Synthesis Pathways and Core Mechanisms of Action

A thorough understanding of a compound's synthesis is critical for ensuring its purity and predicting its behavior in downstream applications. The synthesis of tetrabutylphosphonium methanesulfonate is typically achieved through robust and well-documented chemical reactions.

Dominant Synthesis Methodologies

The most prevalent synthetic strategy is a two-step process that first forms the tetrabutylphosphonium cation, followed by an anion exchange.[2]

-

Cation Formation (Sɴ2 Alkylation): Tributylphosphine, a potent nucleophile, attacks the electrophilic carbon of an n-butyl halide (commonly 1-bromobutane). This reaction proceeds via a classic Sɴ2 mechanism, resulting in the formation of tetrabutylphosphonium bromide. The choice of an Sɴ2 pathway is deliberate; it provides a high-yield, clean route to the quaternary phosphonium salt.[2]

-

Anion Exchange: The resulting tetrabutylphosphonium bromide is then subjected to an ion exchange reaction. This can be accomplished by reacting it with a methanesulfonate salt, such as sodium methanesulfonate, or through a neutralization reaction between tetrabutylphosphonium hydroxide and methanesulfonic acid.[2]

Caption: Primary synthesis route for Tetrabutylphosphonium Methanesulfonate.

Mechanism as a Phase-Transfer Catalyst (PTC)

One of the most powerful applications of this compound is in phase-transfer catalysis, a technique that enables reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase).[2] The bulky, lipophilic tetrabutylphosphonium cation is the key to this process.

The mechanism proceeds as follows:

-

The phosphonium cation pairs with an anion from the aqueous phase (e.g., a nucleophile).

-

This newly formed ion pair has sufficient organic character to be soluble in the organic phase, effectively "transferring" the aqueous-phase reactant into the organic phase where the other substrate resides.

-

After the reaction occurs in the organic phase, the phosphonium cation can return to the aqueous phase to begin the cycle anew.

Phosphonium-based catalysts are often preferred over their ammonium counterparts due to the larger, more polarizable nature of the phosphorus atom, which can lead to higher reactivity and greater thermal stability.[5]

Caption: Generalized mechanism of Tetrabutylphosphonium Methanesulfonate in PTC.

Section 3: Field-Proven Applications in Research and Development

The unique properties of tetrabutylphosphonium methanesulfonate make it a versatile tool in both academic and industrial settings.

Application Protocol: Phase-Transfer Catalyzed Esterification

This protocol describes the synthesis of butyl benzoate from sodium benzoate and butyl bromide, a classic example of a PTC-driven alkylation.[6] The use of a PTC is essential because sodium benzoate is soluble in water but not in the organic solvent where butyl bromide resides.

Methodology:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium benzoate (e.g., 0.1 mol), deionized water (50 mL), and toluene (50 mL).

-

Catalyst Addition: Add tetrabutylphosphonium methanesulfonate (1-5 mol% relative to the limiting reagent). The choice of a phosphonium salt is driven by its high catalytic activity in such alkylations.[5]

-

Initiation: Begin vigorous stirring to create a large interfacial area between the aqueous and organic phases. Heat the mixture to a controlled temperature (e.g., 60-80 °C).

-

Reagent Addition: Slowly add butyl bromide (0.1 mol) to the reaction mixture.

-

Reaction Monitoring: The reaction progress can be monitored by withdrawing small aliquots from the organic layer and analyzing for the disappearance of butyl bromide (e.g., via GC) or appearance of butyl benzoate.

-

Work-up and Isolation: Upon completion, cool the mixture and separate the organic layer. Wash the organic layer with water to remove any remaining catalyst and inorganic salts. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude butyl benzoate product.

-

Purification: If necessary, purify the product via vacuum distillation.

Electrochemical Systems

As an ionic liquid, tetrabutylphosphonium methanesulfonate possesses high ionic conductivity, making it a suitable component for electrolytes in various electrochemical applications, such as advanced batteries or capacitors.[2][7] Its non-volatility and thermal stability offer significant safety advantages over traditional organic solvent-based electrolytes.[3][8]

Innovations in Life Sciences and Drug Development

The unique solvation properties of phosphonium salts are being leveraged in the life sciences.

-

Proteomics: The positively charged phosphonium cation can interact with negatively charged proteins, aiding in their extraction and solubilization, particularly for challenging membrane proteins that are notoriously difficult to isolate.[2]

-

Drug Formulation: Its ability to enhance the solubility and stability of other organic molecules makes it a compound of interest for advanced drug formulation and delivery systems.[2] The relationship between a drug's structure, properties, and processing is a cornerstone of pharmaceutical materials science.[9]

Section 4: Safety, Handling, and Storage Protocols

While offering significant advantages, tetrabutylphosphonium methanesulfonate is an active chemical and must be handled with appropriate care.

Table 3: GHS Hazard Identification

| Hazard Code | Description | Class | Source(s) |

|---|---|---|---|

| H315 | Causes skin irritation | Skin Irrit. 2 | [4] |

| H319 | Causes serious eye irritation | Eye Irrit. 2 | [2][4] |

| H335 | May cause respiratory irritation | STOT SE 3 |[2][4] |

Standard Operating Procedure for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[10][11]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[12][13]

-

Dispensing: When weighing or transferring the solid, avoid generating dust. Use appropriate tools and a clean work surface.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12][13]

-

Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for waste disposal.[10][13]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

Tetrabutylphosphonium methanesulfonate is more than just a chemical compound; it is an enabling technology. Its identity as a thermally stable, highly effective phase-transfer catalyst and ionic liquid provides solutions to long-standing challenges in organic synthesis, electrochemistry, and the life sciences. By understanding its fundamental properties, synthesis, and mechanisms, researchers and developers can fully harness its potential to drive innovation in their respective fields.

References

-

Tetrabutylphosphonium methanesulfonate. PubChem, National Center for Biotechnology Information. [Link]

-

tert-Butyl methanesulfonate. PubChem, National Center for Biotechnology Information. [Link]

-

Exploring the Applications of Tetrabutylphosphonium Bromide in Advanced Technologies. Medium. [Link]

-

Tetrabutyl Phosphonium Bromide. PTC Organics, Inc. [Link]

-

Chemical structures of the ionic liquids used in the study. ResearchGate. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. MDPI. [Link]

-

Process Intensification Using Phase Transfer Catalysts. Research Publish Journals. [Link]

-

Starburst Quaternary Ammonium Salt - A New Effective Phase Transfer Catalyst. American Institute of Chemists. [Link]

-

Phase transfer catalysis. ResearchGate. [Link]

-

Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. MDPI. [Link]

-

Sun, C. C. (2009). Materials science tetrahedron--a useful tool for pharmaceutical research and development. Journal of pharmaceutical sciences, 98(5), 1671–1687. [Link]

-

Synthesis, Characterization, and Physicochemical Properties of New [Emim][BF3X] Complex Anion Ionic Liquids. National Institutes of Health. [Link]

-

Ionic liquids. Solvionic. [Link]

Sources

- 1. TETRABUTYLPHOSPHONIUM METHANESULFONATE | 98342-59-7 [chemicalbook.com]

- 2. Buy Tetrabutylphosphonium methanesulfonate | 98342-59-7 [smolecule.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Tetrabutylphosphonium methanesulfonate | C17H39O3PS | CID 16218642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. researchpublish.com [researchpublish.com]

- 7. researchgate.net [researchgate.net]

- 8. Ionic liquids [solvionic.com]

- 9. Materials science tetrahedron--a useful tool for pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

thermal stability and decomposition of Tetrabutylphosphonium methanesulfonate

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Tetrabutylphosphonium Methanesulfonate

Authored by a Senior Application Scientist

Introduction: Unveiling a Thermally Robust Ionic Liquid

Tetrabutylphosphonium methanesulfonate, often abbreviated as [P₄₄₄₄][CH₃SO₃], is a quaternary phosphonium salt that exists as an ionic liquid (IL) under ambient conditions or has a relatively low melting point.[1] Ionic liquids are a class of salts with melting points below 100°C, and they have garnered significant attention across various scientific disciplines for their unique combination of properties. These include negligible vapor pressure, a wide liquid-state range, and high thermal stability.[2]

Tetrabutylphosphonium methanesulfonate is distinguished by its exceptional thermal stability, low volatility, and versatile solvation characteristics, making it a compound of interest for high-temperature applications.[3] Its utility spans several fields, including:

-

Organic Synthesis: Where it serves as a highly effective solvent and phase-transfer catalyst.[3][4]

-

Electrochemistry: Acting as a stable electrolyte in various electrochemical cells and batteries.[3]

-

Chromatography: Employed as a stationary phase in gas chromatography due to its unique separation capabilities.[3]

-

Drug Development: Explored for its potential to enhance the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[3][5]

This guide provides a comprehensive technical overview of the thermal behavior of tetrabutylphosphonium methanesulfonate, focusing on its stability threshold and decomposition pathways. Understanding these characteristics is paramount for researchers and drug development professionals to safely and effectively harness its potential in demanding applications.

Part 1: Thermal Stability Profile

The thermal stability of an ionic liquid is a critical parameter that dictates its operational limits. For tetrabutylphosphonium methanesulfonate, this stability is notably high compared to many conventional organic salts and even other classes of ionic liquids.[3] The stability is not a single point but a profile, best understood through key thermal events.

Thermogravimetric analysis (TGA) is the foundational technique for this assessment, revealing an onset decomposition temperature (T_onset) of 332°C for this compound.[3] This indicates that it remains stable with minimal mass loss up to this temperature, providing a substantial window for high-temperature processes. The melting point is consistently reported in the range of 59-62°C, which, combined with its high decomposition temperature, affords a liquid-phase operational window of approximately 270°C.[1][3]

Quantitative Thermal Data Summary

For clarity and comparative ease, the key thermal properties of Tetrabutylphosphonium Methanesulfonate are summarized below.

| Thermal Property | Value | Method of Determination | Significance |

| Melting Point (T_m) | 59-62 °C[1][3] | Differential Scanning Calorimetry (DSC) | Defines the transition from solid to liquid phase. |

| Onset Decomposition (T_onset) | 332 °C[3] | Thermogravimetric Analysis (TGA) | The temperature at which significant thermal degradation begins. |

| Operational Liquid Range | ~270 °C[3] | Calculated (T_onset - T_m) | The temperature range in which the compound is both liquid and stable. |

| Primary Decomposition Peaks | 351°C, 447°C, 649°C[3] | Derivative Thermogravimetry (DTG) | Indicates a complex, multi-step decomposition process. |

Causality of Thermal Stability in Ionic Liquids

The remarkable stability of phosphonium ILs like tetrabutylphosphonium methanesulfonate is intrinsically linked to their molecular structure. The thermal stability of ionic liquids is influenced by several factors, with the nature of the anion playing a predominant role.[2][5][6] The methanesulfonate anion (CH₃SO₃⁻) is relatively stable and less nucleophilic compared to anions like halides, which contributes significantly to the overall stability of the salt. The tetrabutylphosphonium cation, with its strong phosphorus-carbon bonds, also provides a robust cationic framework.[7]

Part 2: The Decomposition Mechanism: A Multi-Step Process

The thermal degradation of tetrabutylphosphonium methanesulfonate is not a simple, single-step breakdown. Instead, it proceeds through a complex, multi-stage process, as evidenced by the multiple peaks observed in derivative thermogravimetry studies at 351°C, 447°C, and 649°C.[3]

While the precise, experimentally verified decomposition products for this specific IL are not detailed in readily available literature, a chemically logical pathway can be proposed based on established mechanisms for phosphonium-based ionic liquids. The degradation of most ILs is initiated by a nucleophilic attack of the anion on the cation.[2]

The proposed initial step involves the methanesulfonate anion acting as a nucleophile, attacking one of the electrophilic α-carbon atoms on a butyl chain of the tetrabutylphosphonium cation. This leads to the cleavage of a phosphorus-carbon bond, yielding tributylphosphine and a butyl methanesulfonate ester. Subsequent, higher-temperature events would involve the further breakdown of these primary products.

Proposed Decomposition Pathway Diagram

The following diagram illustrates the proposed initial step in the thermal decomposition of tetrabutylphosphonium methanesulfonate.

Caption: Proposed initial thermal decomposition step of [P₄₄₄₄][CH₃SO₃].

Part 3: Experimental Protocols for Thermal Analysis

To ensure the trustworthiness and reproducibility of thermal stability data, rigorous and well-defined experimental protocols are essential. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Workflow for Comprehensive Thermal Characterization

The logical flow of experiments is designed to build a complete picture of the material's thermal behavior, from phase transitions to complete decomposition.

Caption: Experimental workflow for thermal analysis of ionic liquids.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset decomposition temperature and profile the mass loss of the sample as a function of temperature.

Causality: TGA is the definitive method for quantifying thermal stability.[6] By precisely measuring mass changes in a controlled atmosphere and temperature ramp, it directly indicates when a material begins to degrade and volatilize.[8]

Methodology:

-

Sample Preparation: Place 2-5 mg of tetrabutylphosphonium methanesulfonate into a ceramic or platinum TGA pan. To ensure removal of any absorbed water, which can affect results, pre-dry the sample in a vacuum oven at 60-80°C for at least 12 hours.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[9]

-

Thermal Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min. The choice of heating rate is critical; higher rates can shift decomposition temperatures to higher values.[10] A rate of 10°C/min is a common standard for comparative studies.

-

-

Data Collection: Continuously record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset decomposition temperature (T_onset) is determined using standardized software analysis, often by finding the intersection of the baseline tangent with the tangent of the steepest mass-loss curve.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting point (T_m) and glass transition temperature (T_g).

Causality: DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. This allows for the precise detection of endothermic (e.g., melting) and exothermic (e.g., crystallization) events, providing crucial information about the material's phase behavior.

Methodology:

-

Sample Preparation: Hermetically seal 3-7 mg of the dried ionic liquid in an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program (Heat-Cool-Heat Cycle):

-

Equilibrate at 25°C.

-

Ramp the temperature to 100°C at 10°C/min to erase thermal history.

-

Cool the sample to -50°C at 10°C/min.

-

Hold for 5 minutes at -50°C.

-

Ramp the temperature to 150°C at 10°C/min.

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Data Analysis: The melting point (T_m) is identified as the peak temperature of the endothermic melting event on the second heating scan.

Conclusion and Implications for the Field

Tetrabutylphosphonium methanesulfonate stands out as a highly stable ionic liquid with a well-defined thermal profile. Its decomposition onset at 332°C provides a robust operational window for applications in organic synthesis, electrochemistry, and increasingly, in pharmaceutical formulations.[3]

For researchers and drug development professionals, this high thermal stability is a significant asset. It allows for processing at elevated temperatures—for example, in melt-based drug formulation techniques or high-temperature chemical reactions—without significant degradation of the solvent or catalyst. However, a nuanced understanding of its multi-step decomposition is critical. Exceeding its stability threshold can lead to the formation of byproducts like tributylphosphine, which could be detrimental to a process or formulation.

The self-validating protocols described herein provide a clear framework for verifying the thermal properties of this and other ionic liquids, ensuring that their application is both safe and scientifically sound. As the use of ionic liquids continues to expand, a thorough characterization of their stability will remain the cornerstone of their successful implementation.

References

- Smolecule. (n.d.). Tetrabutylphosphonium methanesulfonate | 98342-59-7.

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

-

ACS Publications. (n.d.). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Retrieved from [Link]

-

Molecules. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. PMC. Retrieved from [Link]

-

MDPI. (2019). Thermal Conductivity and Mechanical Properties of Thermoplastic Polyurethane-/Silane-Modified Al2O3 Composite Fabricated via Melt Compounding. Retrieved from [Link]

-

The Madison Group. (2020). Back to Basics: Thermogravimetric Analysis (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). TGA-MS study of the decomposition of phosphorus-containing ionic liquids trihexyl(tetradecyl)phosphonium decanoate and trihexyltetradecylphosphonium bis[(trifluoromethyl)sulfonyl] amide. Retrieved from [Link]

-

PubChem. (n.d.). Tetrabutylphosphonium methanesulfonate. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Retrieved from [Link]

-

eScholarship.org. (n.d.). Thermal decomposition of phosphonium salicylate and phosphonium benzoate ionic liquids. Retrieved from [Link]

-

NIH. (n.d.). An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery?. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. Retrieved from [Link]

-

MDPI. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability of Ionic Liquids for Their Application as New Absorbents. Retrieved from [Link]

-